IA-Alkyne

Descripción

Structure

3D Structure

Propiedades

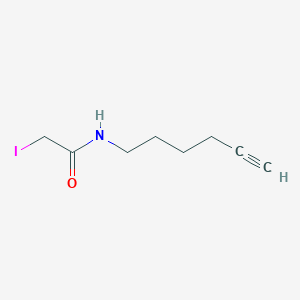

IUPAC Name |

N-hex-5-ynyl-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRUVTMZPHEOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to IA-Alkyne for Cysteine Reactivity Profiling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of iodoacetamide-alkyne (IA-Alkyne) probes for cysteine reactivity profiling. This chemoproteomic technique has become an invaluable tool for identifying functional cysteine residues, assessing their modification states, and discovering novel drug targets.

Core Principles of this compound Based Cysteine Profiling

Cysteine residues are unique among amino acids due to the nucleophilic nature of their thiol group, making them key players in catalysis, regulation, and protein structure.[1][2][3] this compound is an electrophilic probe that covalently modifies cysteine residues.[4] The alkyne group serves as a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the attachment of reporter tags such as biotin or fluorophores. This enables the enrichment and identification of labeled proteins and peptides by mass spectrometry.[5][6]

The reactivity of a cysteine residue is influenced by its local microenvironment, including pKa, solvent accessibility, and surrounding amino acids.[7][8][9] Highly reactive cysteines are often functionally important and can be sites of post-translational modifications or targets for covalent drugs.[10][11][12] By quantifying the extent of this compound labeling, researchers can gain insights into the functional state of the cysteinome.[1][2][13]

A powerful application of this technique is the isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) method.[11][14] This approach uses isotopically light and heavy versions of either the this compound probe or a cleavable biotin-azide tag to quantitatively compare cysteine reactivity between two different biological samples (e.g., treated vs. untreated cells).[1][2][3]

Experimental Workflows

The following diagrams illustrate the key experimental workflows for this compound based cysteine reactivity profiling.

Detailed Experimental Protocols

Proteome Preparation and this compound Labeling

-

Cell Lysis: Harvest cells and lyse in an appropriate buffer (e.g., PBS) by sonication or dounce homogenization on ice.

-

Proteome Solubilization: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant represents the soluble proteome.

-

Protein Quantification: Determine the protein concentration of the soluble lysate using a standard protein assay (e.g., BCA assay).

-

This compound Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add this compound to a final concentration of 100 µM.[3] Incubate at room temperature for 1 hour.[3] For competitive profiling, pre-incubate the proteome with the covalent inhibitor before adding this compound.[14]

Click Chemistry Reaction

-

Reagent Preparation: Prepare stock solutions of the following click chemistry reagents:

-

Biotin-azide (e.g., cleavable TEV-biotin-azide)[5]

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

Click Reaction: To the this compound labeled proteome, add the click chemistry reagents to the following final concentrations:

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.

Protein Enrichment and Digestion

-

Protein Precipitation: Precipitate the proteins by adding methanol, chloroform, and water.

-

Resuspension: Resuspend the protein pellet in a buffer containing SDS.

-

Streptavidin Enrichment: Add streptavidin-agarose beads to the resuspended protein solution and incubate to enrich for biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Reduction and Alkylation: Resuspend the beads in urea buffer, reduce disulfide bonds with DTT, and alkylate the newly formed free cysteines with iodoacetamide.

-

On-bead Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C to digest the enriched proteins.

Peptide Analysis by Mass Spectrometry

-

Peptide Elution: Elute the tryptic peptides from the beads.

-

Linker Cleavage (for cleavable linkers): If a cleavable linker was used, cleave the linker to release the this compound labeled peptides. For example, a diazo-based linker can be cleaved with sodium dithionite.[3]

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the tandem mass spectra against a protein database to identify the this compound labeled peptides. For quantitative experiments, extract the ion intensities for the light and heavy isotopic pairs to determine their ratios.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound profiling experiments.

Table 1: Cysteines Identified by this compound Probes in HeLa Cell Lysates [3]

| Probe | Number of Cysteine Residues Identified (Average of 2 Replicates) |

| This compound | 837 |

| IA-light | 992 |

Table 2: Overlap of Cysteines Identified by this compound and IA-light Probes [3]

| Comparison | Number of Unique Cysteines | Overlap (%) |

| This compound vs. IA-light | 1369 (total unique) | 67.5 |

Table 3: Examples of Functionally Important Cysteines Identified by IA-light [3]

| Protein | Cysteine Residue | Function |

| Thioredoxin | Cys32 | Catalysis |

| Peroxiredoxin-1 | Cys52 | Catalysis |

| GAPDH | Cys152 | Nucleotide Binding |

| Protein disulfide-isomerase | Cys397 | PTM site |

| 14-3-3 protein zeta/delta | Cys38 | Metal Binding |

Signaling Pathway Visualization

This compound profiling can be used to investigate how signaling pathways are affected by various stimuli. The following diagram illustrates a hypothetical signaling pathway where cysteine reactivity changes could be monitored.

In this example, the reactivity of Cys-X on the transcription factor could be altered by upstream signaling events, which could be quantified using this compound profiling.

Applications in Drug Discovery

This compound based cysteine reactivity profiling has significant applications in drug discovery:

-

Target Identification and Validation: Identifying hyperreactive cysteines can reveal novel druggable sites on proteins.[14]

-

Covalent Ligand Discovery: Competitive profiling can be used to screen for and identify the protein targets of covalent inhibitors.[14][15]

-

Selectivity Profiling: Assessing the proteome-wide targets of a covalent drug candidate can reveal potential off-target effects.[12][14]

-

Mechanism of Action Studies: Understanding how a compound alters cysteine reactivity can provide insights into its mechanism of action.

Conclusion

This compound based cysteine reactivity profiling is a robust and versatile chemoproteomic platform. It provides a powerful means to survey the functional state of the cysteinome, identify novel drug targets, and characterize the selectivity of covalent inhibitors. As mass spectrometry technology continues to advance, the depth and breadth of these analyses will undoubtedly expand, further solidifying the role of this technique in chemical biology and drug discovery.

References

- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Chemoproteomic discovery of cysteine-containing human sORFs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]

- 9. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to Iodoacetamide Alkyne in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide alkyne is a powerful chemoproteomic tool for the global analysis of cysteine reactivity in complex biological systems. As a cysteine-reactive probe, it covalently binds to the thiol group of cysteine residues, enabling their subsequent identification and quantification. The incorporated alkyne handle allows for the attachment of reporter tags, such as biotin or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This guide provides a comprehensive overview of the principles, experimental protocols, and applications of iodoacetamide alkykyne in proteomics, with a focus on its utility in drug discovery and the elucidation of cellular signaling pathways.

Cysteine residues are critical for a wide range of protein functions, including catalysis, regulation, and structural integrity.[1][2] Their high nucleophilicity makes them susceptible to various post-translational modifications, which can modulate protein activity. Consequently, profiling cysteine reactivity can provide valuable insights into protein function and regulation. Iodoacetamide alkyne-based probes have emerged as invaluable reagents for this purpose, allowing researchers to map the "ligandable cysteinome" and identify novel targets for therapeutic intervention.[3]

Core Principles and Applications

The fundamental principle behind the use of iodoacetamide alkyne in proteomics is the covalent modification of cysteine residues. The iodoacetamide moiety acts as an electrophile that specifically reacts with the nucleophilic thiol group of cysteine. The alkyne group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an azide-containing reporter molecule in a subsequent step.[4]

This two-step approach offers several advantages:

-

Specificity: The iodoacetamide group provides specificity for cysteine residues.

-

Versatility: The alkyne handle allows for the attachment of a wide variety of reporter tags, enabling different downstream applications.

-

Sensitivity: The high efficiency of the click chemistry reaction ensures sensitive detection of labeled proteins.

A prominent application of iodoacetamide alkyne is in the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) workflow.[5][6] This quantitative chemoproteomic platform enables the global and site-specific analysis of cysteine reactivity. In a typical isoTOP-ABPP experiment, two proteomes (e.g., a control and a treated sample) are labeled with iodoacetamide alkyne. Subsequently, isotopically light and heavy biotin-azide tags are appended to the alkyne-labeled proteins from the two samples, respectively, via CuAAC. The samples are then combined, enriched for biotinylated proteins, and analyzed by mass spectrometry. The ratio of the light to heavy isotopic signals for each identified cysteine-containing peptide provides a quantitative measure of the change in cysteine reactivity between the two samples.[5]

This approach is particularly valuable for:

-

Target Identification: Identifying the protein targets of covalent inhibitors. A decrease in the reactivity of a specific cysteine in the presence of a compound indicates a direct binding event.

-

Drug Discovery: Screening for and characterizing covalent ligands that target specific cysteine residues.

-

Elucidating Signaling Pathways: Investigating how cellular signaling events modulate cysteine reactivity and protein function.

Experimental Protocols

Synthesis of Iodoacetamide Alkyne Probes

Isotopically labeled iodoacetamide alkyne probes, such as IA-light and IA-heavy, can be synthesized to facilitate quantitative proteomics experiments without relying on isotopically labeled cleavable tags. The synthesis typically involves the use of isotopically labeled starting materials, such as benzaldehyde with six 13C atoms in the benzene ring.[5]

In-Solution Reduction and Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis and can be adapted for use with iodoacetamide alkyne.

Materials:

-

Urea

-

Tris-HCl

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA) or Iodoacetamide Alkyne

-

Ammonium Bicarbonate (AmBic)

-

HPLC-grade water

Procedure:

-

Protein Solubilization & Denaturation:

-

Lyophilize the protein sample (10-100 µg).

-

Resuspend the sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

-

Reduction:

-

Add a reducing agent (e.g., DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM).

-

Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.

-

-

Alkylation:

-

Prepare a fresh stock solution of iodoacetamide or iodoacetamide alkyne (e.g., 500 mM in water). This solution is light-sensitive and should be kept in the dark.

-

Add the alkylating agent to the protein solution to a final concentration of 10-15 mM.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Quenching (Optional but Recommended):

-

Add DTT to quench any unreacted iodoacetamide.

-

-

Sample Cleanup and Digestion:

-

Proceed with buffer exchange or precipitation to remove urea and other reagents.

-

Digest the proteins with a protease such as trypsin.

-

The resulting peptides can then be analyzed by mass spectrometry.[7]

-

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol outlines the key steps of the isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.

Materials:

-

Cell or tissue lysates

-

Iodoacetamide alkyne probe

-

Isotopically light and heavy TEV-cleavable biotin-azide tags

-

Copper(I) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin agarose beads

-

Trypsin

-

TEV (Tobacco Etch Virus) protease

Procedure:

-

Proteome Labeling:

-

Treat two proteome samples (e.g., control and drug-treated) with the iodoacetamide alkyne probe (e.g., 100 µM) for 1 hour at room temperature.[8]

-

-

Click Chemistry (CuAAC):

-

To the control proteome, add the light TEV-cleavable biotin-azide tag, CuSO4, TCEP, and TBTA.

-

To the treated proteome, add the heavy TEV-cleavable biotin-azide tag and the same click chemistry reagents.

-

Incubate to allow the cycloaddition reaction to proceed.[8]

-

-

Sample Pooling and Protein Precipitation:

-

Combine the light- and heavy-labeled proteomes.

-

Precipitate the proteins using a method such as methanol/chloroform precipitation.

-

-

Enrichment of Labeled Proteins:

-

Resuspend the protein pellet and add streptavidin agarose beads to enrich for biotinylated proteins.

-

-

On-Bead Digestion:

-

Wash the beads to remove non-specifically bound proteins.

-

Add trypsin to digest the enriched proteins into peptides while they are still bound to the beads.

-

-

Elution of Labeled Peptides:

-

Add TEV protease to cleave the linker and release the probe-modified peptides from the beads.

-

-

LC-MS/MS Analysis:

-

Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

Data Presentation

Quantitative Comparison of Cysteine-Reactive Probes

The choice of the cysteine-reactive probe is critical for the outcome of a chemoproteomic experiment. The following table summarizes a quantitative comparison between iodoacetamide and maleimide-based probes.

| Feature | Iodoacetamide-based Probes | Maleimide-based Probes |

| Reactivity | Moderately reactive, providing broad coverage of the cysteinome. | Highly reactive, often leading to rapid and complete labeling. |

| Selectivity | Generally selective for cysteines, but can exhibit off-target reactivity with other nucleophilic residues.[10] | Highly selective for cysteines at physiological pH. |

| Stability of Adduct | Forms a stable thioether bond. | The resulting succinimide adduct can be prone to hydrolysis. |

| Number of Cysteines Identified | In a typical experiment in HeLa cell lysates, IA-light treatment can lead to the identification of 992 cysteine residues.[2][11] | Can identify a significant portion of the cysteinome, with the exact number depending on experimental conditions. |

Off-Target Reactivity of Iodoacetamide

While iodoacetamide is a widely used reagent for cysteine alkylation, it is known to have some off-target reactivity.

| Off-Target Residue | Type of Modification | Frequency |

| Methionine | Carbamidomethylation | Can be a significant side reaction, with reports of up to 40% of all methionine-containing peptides being modified.[10] |

| Lysine | Alkylation of the ε-amino group | Occurs to a lesser extent than methionine modification. |

| Histidine | Alkylation of the imidazole ring | Less common than methionine and lysine modification. |

| N-terminus | Alkylation of the α-amino group | Can occur, especially at higher pH. |

Mandatory Visualization

Caption: The isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.

Caption: Competitive profiling to identify targets of a covalent inhibitor.

Conclusion

Iodoacetamide alkyne has become an indispensable tool in the field of proteomics, enabling the detailed investigation of cysteine reactivity on a proteome-wide scale. Its application in quantitative chemoproteomic workflows like isoTOP-ABPP has significantly advanced our ability to identify drug targets, discover novel covalent ligands, and unravel complex cellular signaling networks. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful technology in their own research endeavors. As mass spectrometry instrumentation and data analysis pipelines continue to improve, the scope and impact of iodoacetamide alkyne-based proteomics are poised to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

IA-Alkyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, chemical properties, and applications of Iodoacetamide-Alkyne (IA-Alkyne), a pivotal tool in chemical biology and drug discovery.

Introduction

Iodoacetamide-Alkyne (this compound), also known as N-(Hex-5-ynyl)-2-iodoacetamide, is a bifunctional chemical probe that has become an indispensable tool for researchers in chemical biology, proteomics, and drug development.[1][2] Its unique structure, combining a reactive iodoacetamide group with a versatile alkyne handle, allows for the selective labeling and subsequent identification of cysteine residues within proteins.[1][3] This guide provides a detailed overview of this compound's structure, chemical properties, and its wide-ranging applications, supplemented with experimental protocols and data presented for clarity and practical use.

Structure and Chemical Properties

This compound is characterized by a terminal alkyne group and an iodoacetamide moiety. The iodoacetamide group acts as a cysteine-reactive electrophile, forming a stable covalent bond with the nucleophilic thiol group of cysteine residues.[4][5] The terminal alkyne serves as a bioorthogonal handle, enabling the attachment of reporter tags, such as fluorophores or biotin, through highly specific and efficient click chemistry reactions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂INO | [3] |

| Molecular Weight | 265.09 g/mol | [1][3] |

| CAS Number | 930800-38-7 | [1][3] |

| Purity | ≥97% | [1][3] |

| Appearance | Slightly grey solid | [6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1][3] |

| Storage | Store at -20°C, protect from light | [3][7][8] |

Spectroscopic Data

The terminal alkyne C-H stretch in this compound can be observed in the infrared (IR) spectrum as a strong, narrow band around 3300 cm⁻¹.[9] The carbon-carbon triple bond exhibits a weak peak in the 2100-2260 cm⁻¹ region.[9] In ¹H-NMR spectroscopy, the alkynyl proton typically shows a chemical shift in a shielded, high-field region due to the cylindrical π-electron cloud of the triple bond.[9]

Reactivity and Mechanism of Action

The primary reactivity of this compound is centered around the iodoacetamide group, which readily undergoes a nucleophilic substitution reaction with the thiol group of cysteine residues. This reaction, known as S-alkylation, results in the formation of a stable thioether bond, covalently labeling the cysteine.

The reaction proceeds via an SN2 mechanism where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bearing the iodine, which serves as the leaving group. The rate of this reaction is dependent on the accessibility and the local microenvironment of the cysteine residue within the protein structure.

Applications in Chemical Biology and Drug Development

This compound's ability to selectively target and report on cysteine reactivity has made it a powerful tool in various research areas.

Activity-Based Protein Profiling (ABPP)

This compound is extensively used in Activity-Based Protein Profiling (ABPP), a chemical proteomic strategy to profile the functional state of enzymes and other proteins in complex biological systems.[4][5] By labeling reactive cysteine residues, researchers can gain insights into enzyme activity, identify novel drug targets, and assess the selectivity of covalent inhibitors.[1][3]

Covalent Ligand and Fragment-Based Discovery

The probe is instrumental in covalent fragment-based ligand discovery (FBLD).[1][3] By identifying cysteine residues that can be targeted by small molecule fragments, this compound aids in the development of potent and selective covalent drugs.

Identification of Post-Translational Modifications

This compound can be used to study various cysteine-based post-translational modifications (PTMs), such as oxidation, nitrosation, and glutathionylation.[4][10] Changes in the labeling pattern of this compound can indicate alterations in the redox state of cysteine residues, providing valuable information on cellular signaling and oxidative stress.

Zinc-Binding Cysteine Identification

This compound has been utilized in competitive chemical-proteomic platforms to identify zinc-binding cysteines.[1][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protein Labeling with this compound in Cell Lysates

This protocol describes the general procedure for labeling proteins in a cell lysate with this compound.

-

Proteome Preparation: Prepare cell lysates at a concentration of 1-5 mg/mL in an appropriate lysis buffer (e.g., PBS).[11]

-

This compound Treatment: Add this compound from a stock solution in DMSO to the cell lysate to a final concentration of 2.5-100 μM.[4][7]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 37°C.[4][7]

-

Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like DTT.

-

Downstream Analysis: The alkyne-labeled proteins are now ready for downstream analysis via click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for attaching an azide-containing reporter tag to this compound-labeled proteins.

-

Prepare Reagents:

-

Azide-reporter tag (e.g., biotin-azide, fluorescent dye-azide) stock solution (e.g., 2.5 mM in DMSO or water).[11][12]

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[11][12]

-

Ligand stock solution (e.g., 100 mM THPTA in water).[11][12]

-

Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared).[11][12]

-

-

Reaction Setup: To the this compound labeled protein sample, add the following reagents in order, vortexing briefly after each addition:

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[12][13]

-

Protein Precipitation/Purification: Precipitate the labeled proteins using methanol or acetone to remove excess reagents.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper is cytotoxic, the metal-free SPAAC reaction is a suitable alternative.[14] This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne. While this compound itself is not used in SPAAC, the principle of labeling a biomolecule with an azide and reacting it with a strained alkyne is a key bioorthogonal strategy.

Data Presentation

The following table summarizes quantitative data related to this compound applications.

| Parameter | Condition | Result | Reference(s) |

| HeLa Cell Lysate Labeling | 2.5-10 μM this compound, 1 hour | Strong fluorescent intensity after conjugation with rhodamine-azide | [2][7] |

| Proteome-wide Cysteine Identification | 100 μM IA-light (an this compound analog) treatment of HeLa cell lysates | Identification of 992 cysteine residues | [4][10] |

| Competitive Profiling | 1 mM Methylglyoxal (MGO) competition with this compound in cell lysates | Quantification of MGO modification on 7752 unique cysteine residues | [15] |

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Caption: Reaction mechanism of this compound with a protein cysteine residue.

Caption: General workflow for Activity-Based Protein Profiling (ABPP) using this compound.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion

This compound is a powerful and versatile chemical probe that has significantly advanced our ability to study protein function and discover new therapeutic agents. Its straightforward reactivity with cysteine residues, coupled with the bioorthogonality of the alkyne handle, provides a robust platform for a wide range of applications in chemical biology and drug development. This guide has provided a comprehensive overview of this compound's properties, applications, and associated experimental protocols to aid researchers in harnessing the full potential of this valuable tool.

References

- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. broadpharm.com [broadpharm.com]

- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Specificity of a Key Chemical Tool: An In-depth Technical Guide to IA-Alkyne's Selectivity for Cysteine

For researchers, scientists, and drug development professionals, understanding the precise interactions of chemical probes is paramount. Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful tool for cysteine-reactivity profiling, enabling the identification of functionally significant and ligandable cysteine residues within the complex landscape of the proteome. This guide delves into the core principles governing this compound's selectivity for cysteine, providing a comprehensive overview of its mechanism, quantitative selectivity data, and the experimental protocols used to assess its reactivity.

This compound is a broad-spectrum, cysteine-reactive probe that covalently binds to cysteine residues in proteins.[1][2][3] Its utility lies in the iodoacetamide electrophilic "warhead" that targets the nucleophilic thiol group of cysteine, and the terminal alkyne handle that allows for subsequent bioorthogonal "click chemistry" reactions. This enables the attachment of reporter tags, such as fluorophores or biotin, for visualization, enrichment, and identification by mass spectrometry.[1][2][4]

The Chemistry of Selectivity: An SN2 Reaction

The high selectivity of this compound for cysteine is rooted in the inherent nucleophilicity of the cysteine thiol group.[5][6] The sulfur atom in cysteine's side chain is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻).[7][8] The reaction between this compound and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond.

Several factors influence the reactivity of a given cysteine residue. The pKa of the thiol group, which is the pH at which it is 50% deprotonated, is a critical determinant. While the pKa of a free cysteine is around 8.5, the local protein microenvironment can significantly modulate this value, leading to a range of pKas from as low as 3.5 to over 10.[9] Cysteines with lower pKa values exist to a greater extent as the more reactive thiolate anion at physiological pH, making them "hyperreactive" towards electrophilic probes like this compound.[8][9] The accessibility of the cysteine residue within the protein's three-dimensional structure also plays a crucial role.[10]

Quantifying Selectivity: A Look at the Numbers

Numerous chemoproteomic studies have demonstrated the high selectivity of this compound for cysteine residues. Under standard experimental conditions, the probe exhibits remarkable specificity.

| Probe Concentration | Selectivity for Cysteine | Reference |

| 100 µM | 95% | [11][12] |

| 1 mM | 86% | [11][12] |

It is important to note that increasing the concentration of this compound can lead to a slight decrease in selectivity, with a higher likelihood of off-target reactions with other nucleophilic amino acid residues.[11][12] However, even at higher concentrations, cysteine remains the overwhelmingly preferred target.

Visualizing the Process: Reaction and Workflow

To better understand the application of this compound in research, the following diagrams illustrate the reaction mechanism and a common experimental workflow.

References

- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

IA-Alkyne applications in chemical biology

An In-depth Technical Guide to IA-Alkyne Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-Alkyne (this compound) is a powerful and versatile chemical probe used extensively in chemical biology and proteomics. It belongs to the class of reactivity-based probes, designed to covalently modify specific amino acid residues within proteins. The probe features two key functional components: an iodoacetamide electrophile and a terminal alkyne handle.

The iodoacetamide group acts as a "warhead," reacting specifically with nucleophilic residues, most notably the thiol group of cysteines, through an SN2 reaction. This covalent and irreversible modification allows for the stable tagging of reactive cysteines. The terminal alkyne serves as a bioorthogonal handle. It is chemically inert in biological systems but can undergo highly specific and efficient ligation reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] This dual functionality enables a two-step approach for protein labeling: covalent modification in a complex biological sample followed by the attachment of various reporter tags (e.g., fluorophores, biotin) for visualization, enrichment, and identification.[1][5]

This guide details the core applications, experimental protocols, and data interpretation associated with the use of this compound in modern chemical biology and drug discovery.

Core Applications of this compound

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[3] this compound is a cornerstone probe in this field for profiling cysteine reactivity.[6] Cysteine residues are often found in enzyme active sites, allosteric binding pockets, and sites of post-translational modifications (PTMs), making their reactivity a valuable indicator of protein function.[7][8][9]

A particularly powerful application is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) . This quantitative chemoproteomic platform measures changes in cysteine reactivity across thousands of proteins in parallel.[9] The workflow typically involves treating two proteomes (e.g., control vs. inhibitor-treated) with this compound, followed by click chemistry attachment of isotopically "light" and "heavy" cleavable biotin tags.[7][9] The samples are then combined, enriched, and analyzed by mass spectrometry. The ratio of light-to-heavy signals for a given cysteine-containing peptide provides a precise measure of its change in reactivity between the two states. This method has been instrumental in identifying functional "hotspots" in proteins and discovering ligandable sites.[2][6]

Covalent Drug Discovery and Target Identification

This compound is a critical tool for the discovery and characterization of covalent inhibitors. In a competitive profiling experiment, a biological system is pre-treated with a library of potential covalent drugs before being labeled with this compound. If a library compound covalently binds to a cysteine, it will block that site from being labeled by this compound. This reduction in this compound labeling, quantifiable by isoTOP-ABPP, reveals the specific protein targets of the compound and its selectivity across the proteome.[10][11][12] This approach is invaluable for validating target engagement, assessing off-target effects, and guiding the optimization of inhibitor potency and selectivity.[13]

This strategy has been successfully used to identify novel ligandable hotspots on challenging drug targets, including E3 ligases for targeted protein degradation.[10]

Profiling Cysteine Post-Translational Modifications (PTMs)

The reactivity of a cysteine thiol is highly sensitive to its local environment and modification state. PTMs such as oxidation (e.g., sulfenylation), S-nitrosation, or glutathionylation render the cysteine unable to react with iodoacetamide. This compound can therefore be used to indirectly quantify the stoichiometry of these modifications. By comparing the this compound labeling of a sample under basal versus oxidizing/nitrosating conditions, or before and after treatment with a reducing agent like TCEP, one can determine the fraction of a specific cysteine that is modified.[7][8][9]

Quantitative Data Summary

The physical and chemical properties of this compound are crucial for designing experiments.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 265.09 g/mol | [5] |

| Formula | C₈H₁₂INO | [5] |

| CAS Number | 930800-38-7 | [5] |

| Purity | ≥97% | [5] |

| Appearance | Solid | [14] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |

| Storage | Store at -20°C, desiccated | [5][14] |

| Reactive Group | Iodoacetamide | [15] |

| Bioorthogonal Handle | Terminal Alkyne |[1] |

Quantitative proteomics experiments using this compound probes have successfully identified and quantified thousands of reactive cysteines.

Table 2: Representative Quantitative Cysteine Profiling Data

| Experiment Type | Cell Line/System | Number of Cysteines Identified | Key Finding | Reference |

|---|---|---|---|---|

| Global Cysteine Reactivity | HeLa Cell Lysate | 992 | IA-light probe identifies a similar set of functional cysteines as the standard this compound. | [7][8][9] |

| Competitive Profiling | HAP1 Cells | 4501 (quantified) | Identified 81 specific targets of a covalent ligand (EN450) from over 4500 quantified sites. | [16] |

| isoTOP-ABPP | Multiple | Thousands | "Hyper-reactive" cysteines are highly enriched in functional sites of proteins. |[2] |

Experimental Protocols

Protocol 1: In-Gel Fluorescence Visualization of this compound Labeled Proteins

This protocol provides a straightforward method to visualize protein labeling without mass spectrometry.

-

Proteome Preparation :

-

Prepare cell or tissue lysate in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

-

-

This compound Labeling :

-

Add this compound (from a 10 mM stock in DMSO) to the lysate to a final concentration of 100 µM.[10]

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Click Chemistry Reaction :

-

Prepare a "click mix" containing the following components (final concentrations shown):

-

Rhodamine-Azide (or other fluorescent azide): 100 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (from 50 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ligand): 100 µM (from 1.7 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄): 1 mM (from 50 mM stock in water)

-

-

Add the click mix to the labeled lysate and incubate for 1 hour at room temperature.

-

-

Sample Preparation and Visualization :

-

Precipitate the proteins (e.g., with chloroform/methanol) to remove excess reagents.

-

Resuspend the protein pellet in SDS-PAGE loading buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength for the chosen fluorophore.

-

Protocol 2: Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP

This protocol outlines the key steps for a quantitative comparison between two proteome states.

-

Sample Preparation and Labeling :

-

Prepare two separate proteomes (e.g., vehicle-treated and drug-treated cells) at 2 mg/mL in PBS.

-

Label each proteome with 100 µM this compound for 1 hour at 25°C.[9] Quench any unreacted this compound by adding excess DTT.

-

-

Isotopic Tagging via Click Chemistry :

-

To the "control" proteome, add the "light" TEV-cleavable Biotin-Azide tag and the CuAAC reaction components as described in Protocol 1.

-

To the "treated" proteome, add the "heavy" TEV-cleavable Biotin-Azide tag and the CuAAC reaction components.

-

Incubate both reactions for 1 hour at room temperature.

-

-

Enrichment and Digestion :

-

Combine the light- and heavy-labeled proteomes in a 1:1 ratio.

-

Add streptavidin-agarose beads to enrich for biotinylated proteins. Incubate for 1-2 hours at 4°C.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Resuspend the beads in a denaturing buffer (e.g., 6 M urea) and reduce disulfide bonds with TCEP, then alkylate with iodoacetamide (non-alkyne version) to cap any remaining free cysteines.

-

Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.

-

-

Peptide Elution and Analysis :

-

Wash the beads to remove non-biotinylated tryptic peptides.

-

Elute the probe-labeled peptides by cleaving the TEV linker with TEV protease.

-

Desalt the eluted peptides using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS. Identify peptides and quantify the light/heavy isotopic ratios using appropriate proteomics software.

-

Case Study: Targeting the NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and immunity and is often dysregulated in cancer. NF-κB-inducing kinase (NIK) is a central component of the noncanonical NF-κB pathway. The development of selective NIK inhibitors has been a significant goal.

Chemical biology efforts identified a unique cysteine residue (C444) in the back pocket of the NIK active site.[17] This provided an opportunity for a covalent inhibitor strategy. By designing compounds with an alkynylpyrimidine warhead, researchers developed potent and selective covalent inhibitors that target this unique cysteine.[17] Mass spectrometry confirmed the covalent modification, demonstrating how reactivity-based approaches can successfully drug challenging targets by exploiting unique features of their protein landscape.[17]

Conclusion

This compound has become an indispensable tool in chemical biology and drug discovery. Its simple design, combining a cysteine-reactive warhead with a versatile click chemistry handle, enables a vast array of applications. From globally profiling protein activity and identifying drug targets to quantifying post-translational modifications, this compound provides a robust platform for interrogating protein function directly in complex biological milieu. The continued development of quantitative proteomic workflows built around this probe promises to further expand our ability to understand and pharmacologically modulate the proteome.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 5. rndsystems.com [rndsystems.com]

- 6. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Competitive profiling for enzyme inhibitors using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Discovering Novel Protein Targets with IA-Alkyne

For researchers, scientists, and drug development professionals, the identification of novel protein targets is a critical step in understanding disease pathology and developing new therapeutics. Iodoacetamide-alkyne (IA-Alkyne) has emerged as a powerful chemical probe for this purpose. This guide provides an in-depth overview of the principles, methodologies, and applications of using this compound in conjunction with chemoproteomic strategies to discover and validate new protein targets.

Introduction to this compound

This compound is a broad-spectrum, cysteine-reactive chemical probe. Its structure consists of an iodoacetamide (IA) electrophilic "warhead" that covalently modifies the thiol group of cysteine residues, and a terminal alkyne handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This allows for the attachment of reporter tags, such as fluorophores or biotin, enabling the detection, enrichment, and identification of labeled proteins.

The high nucleophilicity and redox activity of cysteine residues mean they often play crucial catalytic and regulatory roles in protein function.[3][4] By targeting these residues, this compound serves as a versatile tool in activity-based protein profiling (ABPP), a chemoproteomic strategy that maps the functional state of enzymes and other proteins in complex biological systems.[2][5][6]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 265.09 g/mol | |

| Formula | C8H12INO | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Purity | ≥97% | |

| Storage | Store at -20°C | |

| CAS Number | 930800-38-7 |

Core Methodologies and Experimental Protocols

The primary application of this compound is in competitive chemoproteomic workflows to identify the targets of small molecule inhibitors or to profile changes in cysteine reactivity. A key technique in this area is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).

The overall process involves treating a biological sample with a compound of interest, labeling the remaining reactive cysteines with this compound, attaching a reporter tag via click chemistry, enriching the labeled peptides, and analyzing them by mass spectrometry.

This protocol outlines the key steps for identifying inhibitor-bound cysteines using isotopically labeled this compound probes or tags.

Materials:

-

Cell lysates or tissue homogenates

-

Compound of interest (inhibitor) and vehicle control (e.g., DMSO)

-

This compound probe

-

Isotopically light and heavy cleavable biotin-azide tags

-

Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)

-

Streptavidin-agarose resin

-

Trypsin

-

TEV protease (for cleavable tags)

-

Buffers and solutions for cell lysis, protein quantification, and mass spectrometry

Procedure:

-

Proteome Preparation and Treatment:

-

Prepare proteomes from cells or tissues.

-

Divide the proteome into two equal aliquots: a control sample and a treatment sample.

-

Treat the control sample with a vehicle (e.g., DMSO) and the treatment sample with the covalent inhibitor for 1 hour at room temperature.[7]

-

-

This compound Labeling:

-

Label the remaining reactive cysteines in both samples by adding this compound to a final concentration of 100 µM.[7]

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry (CuAAC):

-

Sample Combination and Enrichment:

-

Combine the light- and heavy-labeled proteomes in a 1:1 ratio.[7]

-

Enrich the biotinylated proteins using streptavidin-agarose resin.

-

-

Digestion and Elution:

-

Wash the resin to remove non-biotinylated proteins.

-

Perform on-bead digestion with trypsin to generate peptides.

-

Elute the probe-modified peptides, for example, by using TEV protease if a TEV-cleavable linker was used in the biotin-azide tag.[7]

-

-

LC-MS/MS Analysis:

-

Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the peptide sequences and the sites of modification.

-

Quantify the relative abundance of the light and heavy isotopic pairs for each cysteine-containing peptide. A high light-to-heavy ratio indicates that the inhibitor has bound to that specific cysteine, preventing its labeling by this compound.[7]

-

Data Presentation and Interpretation

The output of an isoTOP-ABPP experiment is a list of identified cysteine-containing peptides with their corresponding light-to-heavy ratios. This data can be presented in tables and waterfall plots to visualize the inhibitor's selectivity.

Example Quantitative Data from this compound Profiling:

| Protein | Cysteine Site | Light/Heavy Ratio | p-value | Interpretation |

| Target Protein A | Cys123 | 15.2 | <0.001 | High-confidence target of the inhibitor. |

| Off-target Protein B | Cys45 | 8.5 | <0.01 | Potential off-target. |

| Non-target Protein C | Cys78 | 1.1 | >0.05 | Not a target of the inhibitor. |

This table is a representative example of how data from an isoTOP-ABPP experiment would be presented. The values are hypothetical.

In a typical experiment, IA-light treatment of a complex proteome can lead to the identification of hundreds to over a thousand cysteine residues. For instance, one study reported the identification of 992 cysteine residues in a complex proteome using an isotopically labeled this compound probe.[3][4]

Visualization of Key Concepts

This compound covalently modifies cysteine residues through a nucleophilic substitution reaction where the thiol group of cysteine attacks the carbon atom bearing the iodine, displacing it.

References

- 1. Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Preliminary Studies Using Iodoacetamide Alkyne

For researchers, scientists, and drug development professionals, iodoacetamide alkyne has emerged as a powerful chemical probe for interrogating the cysteine proteome. Its utility lies in its ability to covalently modify cysteine residues, enabling their subsequent identification and quantification through mass spectrometry-based proteomic workflows. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of iodoacetamide alkyne in preliminary studies, with a focus on quantitative cysteine-reactivity profiling.

Iodoacetamide alkyne is a bifunctional molecule featuring an iodoacetamide warhead that selectively reacts with the nucleophilic thiol group of cysteine residues, and a terminal alkyne handle.[1] This alkyne group serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of reporter tags such as biotin for enrichment or fluorophores for visualization.[1][2][3] This approach has been instrumental in advancing our understanding of protein function, identifying drug targets, and elucidating the role of cysteine post-translational modifications in various signaling pathways.[4][5][6]

Core Applications

Preliminary studies utilizing iodoacetamide alkyne primarily focus on:

-

Quantitative Cysteine-Reactivity Profiling: Assessing the reactivity of individual cysteine residues across the proteome. This can reveal functionally important cysteines involved in catalysis, regulation, and binding interactions.[4][7]

-

Target Identification and Occupancy: Identifying the protein targets of covalent inhibitors and assessing the degree to which a drug engages its target in a complex biological system.[4]

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in cysteine oxidation states (e.g., sulfenylation, sulfinylation) and other modifications that impact cysteine reactivity.[7][8]

A key methodology in this field is the Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[2][9] This technique enables the quantitative comparison of cysteine reactivity between two different biological states. The general workflow involves treating two proteome samples with iodoacetamide alkyne, followed by click chemistry-mediated conjugation to isotopically light and heavy biotin-azide tags, respectively.[8][9] After enrichment of the biotinylated proteins and subsequent proteolysis, the relative abundance of the isotopically labeled peptides is determined by mass spectrometry, providing a quantitative measure of the change in cysteine reactivity.[9]

To circumvent the need for synthesizing isotopically labeled biotin-azide tags, researchers have developed isotopically labeled iodoacetamide-alkyne probes, termed IA-light and IA-heavy.[7][8][10] These probes are synthetically more accessible and offer an alternative strategy for introducing isotopic labels for quantitative analysis.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from various studies employing iodoacetamide alkyne probes.

| Parameter | Value | Context | Reference |

| Iodoacetamide Alkyne Concentration | 100 µM | Labeling of HeLa cell lysates for cysteine identification. | [8] |

| Iodoacetamide Alkyne Concentration | 10 µM and 100 µM | Cysteine hyper-reactivity profiling in primary human T cells. | [6] |

| Iodoacetamide Alkyne Concentration | 2.5-10 µM | Reaction with cysteines in HeLa cell lysates for in-gel fluorescence. | [11][12] |

| Number of Identified Cysteines | 992 | IA-light treatment of a complex proteome. | [4][7] |

| Number of Identified Cysteines | 837 | IA-alkyne treatment of HeLa cell lysates. | [8] |

| Number of Quantified Cysteines | ~1000 | isoTOP-ABPP analysis of a breast cancer cell line. | [3] |

| Number of Liganded Cysteines | 3466 in 2283 proteins | isoTOP-ABPP and TMT-ABPP in human T cells. | [6] |

| Overlap of Identified Cysteines | 67.5% | Between IA-light and this compound probes. | [8] |

| Reagent | Concentration | Step in Protocol | Reference |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | CuAAC Reaction | [13] |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 100 µM | CuAAC Reaction | [13] |

| Copper (II) Sulfate (CuSO4) | 1 mM | CuAAC Reaction | [13] |

| Dithiothreitol (DTT) | 10 mM - 15 mM | Reduction of Disulfide Bonds | [8][14] |

| Iodoacetamide (for blocking) | 12.5 mM - 55 mM | Alkylation of non-labeled cysteines | [8][15] |

| Sodium Dithionite | - | Cleavage of diazo biotin-azide linker | [8] |

Experimental Protocols and Methodologies

General Workflow for Cysteine Reactivity Profiling

The overarching experimental process for utilizing iodoacetamide alkyne in proteomic studies can be broken down into several key stages.

Caption: General workflow for cysteine reactivity profiling.

1. Proteome Labeling with Iodoacetamide Alkyne

This protocol is adapted from studies on HeLa cell lysates.[8]

-

Cell Lysis: Prepare cell lysates at a protein concentration of 2.0 mg/mL in a suitable buffer (e.g., DPBS).

-

Labeling: Treat the cell lysate with 100 µM iodoacetamide alkyne (this compound) or isotopically labeled IA-light/IA-heavy.

-

Incubation: Incubate the reaction mixture for 1 hour at 25°C or 37°C.[8][13]

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step attaches a biotin tag to the alkyne-labeled proteins for subsequent enrichment.[13]

-

Reagent Preparation: Prepare stock solutions of the following reagents:

-

Azide-biotin linker (e.g., cleavable diazo biotin-azide)

-

Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to maintain copper in the Cu(I) state.

-

A copper(I) source, typically copper(II) sulfate (CuSO4) used in conjunction with a reducing agent, or a copper(I)-ligand complex.

-

A copper chelating ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize the Cu(I) oxidation state.

-

-

Reaction: To the labeled proteome, sequentially add the azide-biotin tag, TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).[13]

-

Incubation: Allow the reaction to proceed for 1 hour at 25°C.[13]

3. Protein Enrichment and Digestion

-

Protein Precipitation: Precipitate the biotinylated proteins using methods such as trichloroacetic acid (TCA) or cold acetone precipitation.[8][16]

-

Enrichment: Resuspend the protein pellet and incubate with streptavidin-agarose beads to capture the biotin-tagged proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Reduction and Alkylation: Reduce and alkylate the cysteine residues on the enriched proteins to ensure complete digestion. This involves treatment with DTT followed by iodoacetamide.[8]

-

Digestion: Perform on-bead digestion of the proteins using trypsin.

-

Peptide Elution: If a cleavable linker was used, elute the peptides by cleaving the linker (e.g., with sodium dithionite for a diazo-based linker).[8]

4. Mass Spectrometry and Data Analysis

-

LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate software to identify the cysteine-containing peptides and quantify their relative abundance based on the isotopic labels.

isoTOP-ABPP Workflow for Quantitative Cysteine Reactivity Profiling

The isoTOP-ABPP workflow enables the direct comparison of cysteine reactivity between two different proteome states (e.g., control vs. drug-treated).

Caption: isoTOP-ABPP workflow for quantitative analysis.

Protocol for Quantifying Cysteine Oxidation

This differential labeling strategy, adapted from the use of IA-light and IA-heavy probes, can be used to assess the stoichiometry of cysteine oxidation within a single sample.[8]

Caption: Workflow for quantifying cysteine oxidation.

-

Initial Labeling: Treat the cell lysate with 100 µM IA-heavy for 1 hour at 37°C to label the accessible, reduced cysteine thiols.

-

Probe Removal: Remove excess IA-heavy probe using a desalting column.

-

Reduction: Treat the lysate with 1.0 mM TCEP for 1 hour at 37°C to reduce any reversibly oxidized cysteines.

-

Second Labeling: Incubate the TCEP-treated lysate with 100 µM IA-light for 1 hour at 37°C to label the newly available cysteine thiols that were previously oxidized.

-

Downstream Processing: Proceed with the standard workflow of CuAAC, enrichment, digestion, and LC-MS/MS analysis. The resulting heavy-to-light peptide ratios will indicate the initial oxidation state of the cysteine residues. A low heavy/light ratio suggests a high degree of initial oxidation.[8]

Signaling Pathways and Biological Context

The application of iodoacetamide alkyne-based chemoproteomics has provided significant insights into various signaling pathways and cellular processes where cysteine residues play a critical regulatory role.

Caption: Application of cysteine profiling in biological contexts.

Studies have demonstrated that functionally important cysteines, such as those involved in catalysis, metal binding, and nucleotide binding, are often hyper-reactive towards iodoacetamide alkyne.[2][8] In the context of immune signaling, this methodology has been used to map liganded cysteines in primary human T cells, revealing potential targets for covalent drugs to modulate immune responses.[6] Furthermore, the ability to quantify changes in cysteine oxidation has shed light on how reactive oxygen species (ROS) act as signaling molecules by modifying specific cysteine residues, thereby regulating cellular metabolism and stress responses.[17]

References

- 1. Iodoacetamide alkyne, 1010386-64-7 | BroadPharm [broadpharm.com]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An activity-guided map of electrophile-cysteine interactions in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 13. scite.ai [scite.ai]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Functional Cysteinome: An In-Depth Technical Guide to IA-Alkyne Probes

For Researchers, Scientists, and Drug Development Professionals

The discovery of functionally significant cysteine residues within the proteome is a critical endeavor in modern chemical biology and drug development. These residues, owing to the unique reactivity of their thiol groups, play pivotal roles in catalysis, regulation, and protein structure. Iodoacetamide-alkyne (IA-alkyne) has emerged as a powerful and versatile chemical probe for identifying and characterizing these functional cysteines. This guide provides a comprehensive technical overview of this compound, its applications, and detailed experimental protocols for its use in discovering novel therapeutic targets and understanding complex biological processes.

The Core Principle: Covalent Labeling and Bioorthogonal Chemistry

This compound is a bifunctional molecule that combines a cysteine-reactive iodoacetamide warhead with a bioorthogonal alkyne handle. The iodoacetamide group forms a stable covalent bond with the nucleophilic thiol of cysteine residues. The terminal alkyne then serves as a handle for "click" chemistry, a highly efficient and specific reaction, allowing for the attachment of various reporter tags, such as biotin for enrichment or fluorophores for imaging. This two-step approach enables the selective identification and subsequent analysis of labeled proteins from complex biological mixtures.[1][2]

The general workflow for using this compound to probe the functional cysteinome is depicted below:

Quantitative Cysteine Reactivity Profiling: The isoTOP-ABPP a-z-zA-Z0-9 -italic_with_underscoresApproach

A major advancement in the application of this compound is the Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) platform.[3][4] This quantitative chemoproteomic strategy enables the large-scale assessment of cysteine reactivity. The core of this technique lies in the use of isotopically "light" and "heavy" versions of the this compound probe or the biotin-azide tag.

In a typical competitive experiment, two proteome samples (e.g., control vs. treated) are labeled with the light and heavy probes, respectively. After labeling, the samples are combined, and the biotinylated proteins are enriched. Subsequent analysis by mass spectrometry allows for the ratiometric quantification of labeled peptides, revealing changes in cysteine reactivity in response to a stimulus or the presence of a covalent inhibitor.

The isoTOP-ABPP workflow provides a powerful tool for:

-

Identifying hyper-reactive cysteines that are often functionally important.[2]

-

Screening for the targets of covalent drugs and assessing their selectivity.

-

Mapping changes in cysteine reactivity associated with signaling events or disease states.

Quantitative Data Insights

The application of this compound in chemoproteomic studies has generated a wealth of quantitative data, enabling a deeper understanding of the functional cysteinome. The following tables summarize key findings from various studies.

| Study Focus | Cell Line/Tissue | Number of Identified Cysteines | Reference |

| Global Cysteine Reactivity | HeLa Cell Lysate | 992 | [5][6] |

| Global Cysteine Reactivity | MCF7 Breast Cancer Cells | > 800 | |

| Covalent Ligand Profiling | Ramos Cell Lysate | > 15,000 | [7] |

| Covalent Molecular Glue Discovery | HAP1 Cells | 4,501 | [8] |

| Compound | Cell Line | Number of Liganded Cysteines (>75% inhibition) | Reference |

| KB02 (α-chloroacetamide scout) | Ramos | 1,005 | [7] |

| Fragment 1 (carbamate) | Ramos | 20 | [7] |

| Fragment 5 (epoxide) | Ramos | 60 | [7] |

| EN450 (covalent molecular glue) | HAP1 | 81 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound probes.

Protein Labeling with this compound in Cell Lysates

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

This compound Labeling:

-

Dilute the proteome to a final concentration of 1-2 mg/mL in the lysis buffer.

-

Add this compound probe to a final concentration of 100 µM. For competitive profiling, pre-incubate the lysate with the compound of interest before adding the this compound probe.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Click Chemistry Reaction (CuAAC)

-

Prepare Click-iT® Reaction Cocktail: For a 1 mL final volume, add the following reagents in order:

-

This compound labeled proteome (from step 4.1)

-

Biotin-azide stock solution (e.g., 5 mM in DMSO) to a final concentration of 100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (e.g., 1.7 mM in DMSO) to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water) to a final concentration of 1 mM.

-

-

Incubation:

-

Vortex the reaction mixture thoroughly.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Enrichment of Biotinylated Proteins

-

Protein Precipitation:

-

Precipitate the proteins from the click chemistry reaction by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.

-

Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the pellet with ice-cold methanol.

-

-

Solubilization and Streptavidin Pulldown:

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

Dilute the sample with PBS to reduce the SDS concentration to below 0.2%.

-

Add streptavidin-agarose beads (pre-washed with PBS) to the protein solution.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Washing:

-

Wash the beads sequentially with PBS containing decreasing concentrations of SDS (e.g., 1% SDS, 0.5% SDS, 0.1% SDS) and finally with PBS alone to remove non-specifically bound proteins.

-

On-Bead Digestion and Mass Spectrometry Analysis

-

Reduction and Alkylation:

-

Resuspend the beads in a buffer containing urea (e.g., 6 M urea in 100 mM Tris-HCl, pH 8.0).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate free cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

-

-

Tryptic Digestion:

-

Dilute the urea concentration to less than 1 M with 100 mM Tris-HCl, pH 8.0.

-

Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

-

-

Peptide Elution and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Identify and quantify the this compound labeled peptides using appropriate database search algorithms and quantification software.

-

Applications in Signaling Pathway Discovery

This compound-based chemoproteomics has been instrumental in elucidating the role of functional cysteines in various signaling pathways.

EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is frequently dysregulated in cancer. This compound probes have been used to identify redox-sensitive cysteines in EGFR and its downstream effectors. For instance, Cys797 in the ATP-binding pocket of EGFR is a known site of covalent modification by inhibitors and its reactivity can be modulated by cellular redox status.

MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli. This compound profiling has helped to identify functionally important cysteines in MAP kinases, providing new avenues for the development of targeted inhibitors.

NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation and immunity. A recent study utilized a competitive chemoproteomic approach with an this compound probe to discover a covalent molecular glue that targets a cysteine in UBE2D (C111), leading to the degradation of the key NF-κB component, NFKB1.[8] This highlights the power of this compound in uncovering novel regulatory mechanisms and therapeutic strategies.

Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of cysteine proteases called caspases. This compound profiling of caspase cysteine reactivity has revealed the existence of hyper-reactive non-catalytic cysteines, such as C370 in caspase-2, suggesting novel allosteric sites for drug development.

Conclusion

This compound has proven to be an indispensable tool for the global analysis of functional cysteines. Its ability to be coupled with powerful quantitative proteomic techniques like isoTOP-ABPP has revolutionized our capacity to identify novel drug targets, understand signaling pathways, and screen for covalent inhibitors. The detailed protocols and examples provided in this guide serve as a valuable resource for researchers aiming to harness the power of this compound in their own investigations, ultimately accelerating the pace of discovery in chemical biology and medicine.

References

- 1. Chemoproteomic discovery of cysteine-containing human sORFs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]